3,3-Dimethylpentane (CAS: 562-49-2) is a branched-chain, acyclic C7 alkane, one of nine structural isomers of heptane. Like its isomers, it is a non-polar, flammable, colorless liquid used as a solvent and as a component in gasoline and reference fuels. However, due to its unique symmetric branching structure featuring a quaternary carbon, its physical properties such as boiling point, viscosity, and octane rating differ meaningfully from other heptane isomers like n-heptane or 2,3-dimethylpentane, making it non-interchangeable in applications where precise thermal behavior or combustion characteristics are required.
Substituting 3,3-Dimethylpentane with other C7 isomers like n-heptane or even other dimethylpentanes (e.g., 2,3- or 2,4-dimethylpentane) can lead to significant deviations in process performance and end-product quality. The choice between heptane isomers is dictated by specific physical properties tied to their unique molecular structures. For instance, the boiling point of 3,3-dimethylpentane (86.0 °C) is substantially different from n-heptane (98.4 °C) and 2,3-dimethylpentane (~89 °C), impacting solvent evaporation rates and distillation-based separations. Furthermore, its Research Octane Number (RON) of 80.8 is markedly lower than that of isomers like 2,3-dimethylpentane (91.1) or 2,2-dimethylpentane (92.8), making it unsuitable as a direct replacement in fuel-blending studies or engine calibration where specific anti-knock characteristics are mandated. Therefore, specifying 3,3-Dimethylpentane by its CAS number (562-49-2) is critical for ensuring reproducibility in sensitive applications.
The boiling point of 3,3-dimethylpentane is 86.0 °C. This physical property is a direct consequence of its molecular structure. Compared to the linear isomer n-heptane, its more compact, branched structure reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point. However, it is less branched than its isomer 2,2-dimethylpentane, giving it a higher boiling point than that compound.
| Evidence Dimension | Normal Boiling Point (°C) |
| Target Compound Data | 86.0 °C |
| Comparator Or Baseline | n-Heptane: 98.4 °C | 2,3-Dimethylpentane: 89.8 °C | 2,2-Dimethylpentane: 79.2 °C |
| Quantified Difference | 12.4 °C lower than n-heptane; 3.8 °C lower than 2,3-dimethylpentane; 6.8 °C higher than 2,2-dimethylpentane |
| Conditions | Atmospheric pressure |
This specific boiling point allows for precise temperature control in solvent-based reactions and facilitates easier removal post-process compared to n-heptane, without the higher volatility of more branched isomers.
3,3-Dimethylpentane exhibits a Research Octane Number (RON) of 80.8 and a Motor Octane Number (MON) of 83.7. The octane number is a critical measure of a fuel's resistance to autoignition (knocking) in spark-ignition engines. This value is significantly different from other heptane isomers, which span a wide range of octane ratings. For instance, 2,2-dimethylpentane has a much higher RON of 92.8, while the benchmark n-heptane is defined as having a RON of 0.
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | 80.8 |
| Comparator Or Baseline | 2,2-Dimethylpentane: 92.8 | 2,3-Dimethylpentane: 91.1 | n-Heptane: 0 |
| Quantified Difference | 12 points lower than 2,2-dimethylpentane; 10.3 points lower than 2,3-dimethylpentane |
| Conditions | Standard Research Octane Number test method |
For researchers formulating surrogate fuels or calibrating combustion models, procuring this specific isomer provides a component with a precise, moderate anti-knock index, distinct from both high-performance and low-performance isomers.
The dynamic viscosity of 3,3-dimethylpentane was measured to be 0.454 mPa·s (or cP) at 20 °C. This value is higher than that of the linear n-heptane (0.42 cP at 20 °C), indicating greater internal resistance to flow. Increased branching in alkane isomers generally leads to higher viscosity. This property is critical in applications where fluid flow, lubrication, or the suspension of particles is a key performance parameter.
| Evidence Dimension | Dynamic Viscosity (mPa·s or cP) at 20°C |
| Target Compound Data | 0.454 |
| Comparator Or Baseline | n-Heptane: ~0.42 |
| Quantified Difference | ~8% higher than n-heptane |
| Conditions | Measured at 20°C |
This defined viscosity makes it a suitable choice for applications requiring a non-polar fluid with slightly higher flow resistance than n-heptane, such as in specialized lubricants, hydraulic fluids, or as a dispersion medium.
Due to its well-characterized and moderate Research Octane Number (80.8), 3,3-dimethylpentane is a critical component for creating custom fuel blends used in engine testing and combustion research. Its specific anti-knock properties allow researchers to formulate surrogate fuels that mimic the behavior of complex commercial gasolines, enabling precise studies on engine performance and emissions without the variability of pump gasoline.
In process chemistry and materials science, the 86.0 °C boiling point of 3,3-dimethylpentane offers a distinct advantage. It can be used as a non-polar solvent where faster evaporation is needed than n-heptane (98.4 °C) but where the high volatility of 2,2-dimethylpentane (79.2 °C) is undesirable. This makes it suitable for specific cleaning, extraction, or reaction protocols that require precise temperature and evaporation rate control.
The defined physical properties of high-purity 3,3-dimethylpentane, including its refractive index (1.391) and density (0.693 g/mL), make it a reliable standard for calibrating analytical instruments. It is also used as a reference compound in gas chromatography for the analysis of gasoline and other complex hydrocarbon mixtures, where its specific retention time helps in the identification of other components.
Flammable;Irritant;Health Hazard;Environmental Hazard